molecular formula C10H13N B121715 3-Methyl-3-phenylazetidine CAS No. 5961-33-1

3-Methyl-3-phenylazetidine

Cat. No. B121715
CAS RN: 5961-33-1
M. Wt: 147.22 g/mol
InChI Key: YOLLUMURPUEOJW-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylazetidine is a chemical compound with the molecular formula C10H13N . It belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . It is a very strong basic compound .


Molecular Structure Analysis

The molecular weight of 3-Methyl-3-phenylazetidine is 147.217 Da . The structure of this compound includes a phenyl ring substituted with an azetidine ring .


Physical And Chemical Properties Analysis

3-Methyl-3-phenylazetidine has a density of 1.0±0.1 g/cm3, a boiling point of 229.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 92.2±14.2 °C . The index of refraction is 1.530 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Azetidines : 3-Methyl-3-phenylazetidine is utilized in the synthesis of various azetidines. Wells and Tarwater (1971) described the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog, using diborane reduction of azetidinones, particularly effective with N-unsubstituted systems (Wells & Tarwater, 1971).
  • Reductive Opening of Azetidines : Almena, Foubelo, and Yus (1994) investigated the reaction of N-phenylazetidine with lithium, leading to the formation of various functionalized amines. This method provides direct access to 3,N-dilithioalkylamines, a crucial step in the synthesis of various compounds (Almena, Foubelo, & Yus, 1994).

Biochemical and Molecular Applications

  • Methylation of Histidine in Proteins : Raghavan, Smith, and Schutt (1989) explored the methylation of histidine in actin, showing that all actin species contain 3-methylhistidine. This finding is significant for understanding post-translational modifications in proteins (Raghavan, Smith, & Schutt, 1989).
  • Metabolism and Excretion : Young et al. (1972) studied the metabolism of 3-methylhistidine in rats, examining its tRNA charging and urinary excretion. Their findings contribute to understanding the metabolic fate of methylated amino acids (Young et al., 1972).
  • Contractile Protein Breakdown in Muscle : Vesali et al. (2004) investigated using 3-methylhistidine as a marker for contractile protein breakdown in muscle tissue. Their research provides insights into muscle protein metabolism (Vesali et al., 2004).

DNA Methylation and Epigenetics

  • DNA Demethylation Studies : The use of 5-azacytidine, a compound structurally similar to 3-methyl-3-phenylazetidine, is significant in studying DNA demethylation. Komashko and Farnham (2010) reported on the global gene expression changes and histone modification patterns following 5-azacytidine treatment, highlighting the drug's role in epigenetic regulation (Komashko & Farnham, 2010).

Safety And Hazards

According to the safety data sheet, 3-Methyl-3-phenylazetidine is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-methyl-3-phenylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLLUMURPUEOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208287
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenylazetidine

CAS RN

5961-33-1
Record name Azetidine, 3-methyl-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
LR Fedor, TC Bruice, KL Kirk… - Journal of the American …, 1966 - ACS Publications
… To determine the magnitude and causitive factor of theenhanced nucleophilicity of I, the reactions of I and of 3-methyl-3-phenylazetidine (II) as well as aziridine (III) with phenyl acetate …
Number of citations: 24 pubs.acs.org
TC Bruice, A Donzel, RW Huffman… - Journal of the American …, 1967 - ACS Publications
The rate of aminolysis of phenyl acetate (PA) by various amines can be predicted from v=[PA]·[amine](/t0H-[OH~]+ ka+ kgb [amine]+ &ga [amine-H+]). The only reported case for a …
Number of citations: 168 pubs.acs.org
WP Jencks, M Gilchrist - Journal of the American Chemical …, 1966 - ACS Publications
Rateconstants are reported for the uncatalyzed (or water-catalyzed), amine-catalyzed, and hydroxide ion catalyzed reactions of phenyl acetate with methylamine, ethylamine,«-…
Number of citations: 87 pubs.acs.org
S Yan, Y Yang, Y Wu, R Liu, W Zhang - Journal of Analytical Chemistry, 2009 - Springer
An approach to fingerprinting and the quantitative analysis of volatiles in Shexiang Baoxin Pill (SBP) was proposed by using gas chromatography (GC) with a flame ionization detector …
Number of citations: 21 link.springer.com
M Fahim, M Ibrahim, S Zahiruddin… - Phytochemical …, 2019 - Wiley Online Library
Introduction The absence of microbial growth and resistance to oxidative deterioration in fruits of Musa × paradisiaca L. (bananas) is an indication of the presence of antimicrobial and …
EM Zakharyan, AL Maksimov - Russian Journal of Applied Chemistry, 2021 - Springer
… 64] to the system for pyrolysis of worn passenger car tires led to an increase in the amount of sulfur- (3-methylthiophene, 0.62 wt %) and nitrogen-containing (3-methyl-3-phenylazetidine…
Number of citations: 5 link.springer.com
CIJ Hung - 2019 - search.proquest.com
Since the enantiopurity of an organic molecule can have a profound impact on its unique biochemical and physical properties, the development of atom-and step-economical methods …
Number of citations: 0 search.proquest.com
K Chuang, TW Hughes, R Avakian, L Hu - NASA Glenn Research Center, 2012
Number of citations: 4

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